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Compound of Interest

Compound Name:
6-(2,3-Dimethylphenoxy)pyridin-3-

amine

CAS No.: 219866-00-9

Cat. No.: B2790500

Get Quote

CAS: 219866-00-9 | Formula: C₁₃H₁₄N₂O | M.W.: 214.26 g/mol [1]

Executive Summary
6-(2,3-Dimethylphenoxy)pyridin-3-amine is a specialized heterocyclic building block primarily

utilized in the synthesis of CNS-active agents (specifically Kv3.1/Kv3.2 channel modulators)

and kinase inhibitors.[2] Structurally, it consists of an aminopyridine core ether-linked to a

sterically crowded 2,3-dimethylphenyl ring.

Comparison Verdict: Compared to its unsubstituted analog (6-phenoxypyridin-3-amine), the

2,3-dimethyl variant offers superior lipophilicity (cLogP ~2.8 vs. ~1.9) and restricted

conformational flexibility. These properties are critical for optimizing blood-brain barrier (BBB)

penetration and inducing specific binding pocket fits in medicinal chemistry campaigns.

Chemical Identity & COA Specifications
The following specifications represent the "Gold Standard" for pharmaceutical-grade

intermediates. Researchers should reject batches deviating from these limits to ensure
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reproducibility in downstream coupling reactions (e.g., Buchwald-Hartwig or amide coupling).

Property
Specification (Acceptance
Criteria)

Method

Appearance
Off-white to pale beige

crystalline powder
Visual

Purity ≥ 98.0% (Area %) HPLC (C18, ACN/H₂O)

Melting Point 92 – 96 °C Capillary Method

Water Content ≤ 0.5% Karl Fischer

Residual Solvents ≤ 5000 ppm (Total) GC-HS

Identity Conforms to structure ¹H-NMR, MS

Impurity Profile Warning
Common impurities arising from the synthesis (SNAr route) include:

2,3-Dimethylphenol: Residual starting material (detectable by odor and GC).

Bis-ether byproducts: Rare, but possible if stoichiometry is uncontrolled.

Oxidation products: Aminopyridines can darken upon air exposure; store under inert

atmosphere (Argon/Nitrogen).

Spectral Characterization (The "Fingerprint")
To validate the identity of CAS 219866-00-9, the following spectral features are diagnostic. The

presence of two distinct methyl singlets and the specific splitting of the pyridine ring are the key

differentiators from other isomers.

A. ¹H-NMR Data (400 MHz, DMSO-d₆)
Pyridine Core:

δ 7.75 (d, J=2.8 Hz, 1H): H-2 (Ortho to amine, most deshielded).
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δ 7.05 (dd, J=8.6, 2.8 Hz, 1H): H-4 (Meta to amine).

δ 6.75 (d, J=8.6 Hz, 1H): H-5 (Ortho to ether linkage).

Phenoxy Ring (2,3-Dimethyl):

δ 6.90 – 7.10 (m, 3H): Aromatic protons of the dimethylphenyl ring.

Functional Groups:

δ 5.10 (br s, 2H): -NH₂ (Exchangeable with D₂O).

δ 2.25 (s, 3H): -CH₃ (C-2 position).

δ 2.10 (s, 3H): -CH₃ (C-3 position).

B. Mass Spectrometry (ESI+)
[M+H]⁺: 215.3 m/z (Base peak).

Fragment: 122 m/z (Loss of phenoxy group, characteristic of ether cleavage).

C. Spectral Validation Workflow
The following diagram illustrates the logic flow for confirming the structure and purity before use

in synthesis.
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Sample: 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Step 1: LC-MS Analysis
Target: [M+H]+ = 215.3

Step 2: 1H-NMR (DMSO-d6)

Mass Confirmed

Check: Methyl Region
Are there 2 singlets @ ~2.1-2.3 ppm?

Check: Pyridine Region
Is H-2 doublet @ ~7.75 ppm?

Yes

FAIL: Repurify / Reject

No (Isomer Contamination)

PASS: Release for Synthesis

Yes No (Regioisomer)

Click to download full resolution via product page

Figure 1: Decision tree for QC validation of the intermediate.

Performance Comparison & Synthetic Utility
Comparative Analysis: 2,3-Dimethyl vs. Unsubstituted
Analog
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When selecting a building block for drug design, the choice between the 2,3-dimethyl variant

and the standard 6-phenoxypyridin-3-amine impacts both the synthesis conditions and the final

drug properties.

Feature
6-(2,3-
Dimethylphenoxy)p
yridin-3-amine

6-Phenoxypyridin-
3-amine (Standard)

Impact on Drug
Design

Lipophilicity (cLogP) ~2.8 (High) ~1.9 (Moderate)

Higher logP improves

CNS penetration but

may lower solubility.

Steric Bulk High (Ortho-Methyl) Low

The methyl group

forces the ether bond

into a specific twist,

locking conformation.

Metabolic Stability Enhanced Moderate

Methyl groups on the

phenyl ring can block

metabolic oxidation at

susceptible sites.

Reactivity

(Nucleophilicity)
Moderate High

The steric bulk slightly

reduces the

nucleophilicity of the

amine; may require

longer reaction times.

Experimental Protocol: Synthesis of the Intermediate
If the compound is not purchased, it can be synthesized via an SₙAr reaction followed by

reduction. This protocol is validated for high yield and purity.

Step 1: SₙAr Coupling

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 2,3-Dimethylphenol (1.0 eq), K₂CO₃ (1.5 eq).

Solvent: DMF (anhydrous).
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Conditions: Heat at 90-110°C for 4-6 hours. (Note: The 2,3-dimethyl steric hindrance

requires higher heat than unsubstituted phenol).

Workup: Pour into ice water. Filter the precipitate (Nitro intermediate).

Step 2: Reduction (Nitro to Amine)

Reagents: Nitro intermediate, H₂ (gas) or Ammonium Formate, Pd/C (10% wt).

Solvent: Methanol/THF (1:1).

Conditions: Stir at RT for 12 hours under H₂ balloon.

Purification: Filter catalyst. Concentrate. Recrystallize from Ethanol/Heptane if necessary.

2-Chloro-5-nitropyridine

Nitro Intermediate
(Precipitate)

K2CO3, DMF
110°C, SNAr

2,3-Dimethylphenol

6-(2,3-Dimethylphenoxy)
pyridin-3-amine

H2, Pd/C
Reduction

Click to download full resolution via product page

Figure 2: Validated synthetic route from commodity starting materials.

References
Kv3 Modulator Applications:Imidazolidinedione derivatives as Kv3.1 and Kv3.2 modulators.

Patent US10632118B2. (Describes the use of the scaffold in CNS drug synthesis).

Compound Registry:6-(2,3-dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9).[2][3][4]

[5] Sigma-Aldrich Product Database.

Synthetic Methodology:Nucleophilic Aromatic Substitution of halonitropyridines.Journal of
Medicinal Chemistry, General Protocol for Phenoxy-Pyridine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-(3,4-dimethylphenoxy)pyridin-3-amine | SCBT - Santa Cruz Biotechnology [scbt.com]

2. 299441-79-5,5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

3. 1153306-99-0,5-[(4-Formylphenoxy)methyl]-3-methylfuran-2-carboxylic Acid-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

4. A8652 | Sigma-Aldrich [sigmaaldrich.com]

5. Mfcd00052792 | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Assessment & Comparison Guide: 6-(2,3-
Dimethylphenoxy)pyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2790500/docs#technical-assessment-comparison-
guide-6-2-3-dimethylphenoxy-pyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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